N'-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide
Overview
Description
N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of primary amine and aldehyde.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity, particularly in colorectal cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with cellular targets. For instance, in cancer cells, it has been shown to induce apoptosis through the activation of death receptors and mitochondrial pathways. The compound can bind to specific proteins and enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide
- N’-(3,4,5-trimethoxybenzylidene)cyclohexanecarbohydrazide
- N’-(3,4,5-trimethoxybenzylidene)tetradecanohydrazide
Uniqueness
N’-(3,4,5-trimethoxybenzylidene)-2-pyrazinecarbohydrazide is unique due to its specific structure, which includes a pyrazine ring. This structural feature may contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-21-12-6-10(7-13(22-2)14(12)23-3)8-18-19-15(20)11-9-16-4-5-17-11/h4-9H,1-3H3,(H,19,20)/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWXDUKTWKNMF-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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